2-(Bromomethyl)-3-methylquinoline hydrobromide
Description
2-(Bromomethyl)-3-methylquinoline hydrobromide is a halogenated quinoline derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a methyl (-CH3) group at position 3 on the quinoline ring. The hydrobromide salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in alkylation or coupling reactions due to the reactive bromomethyl moiety .
Properties
Molecular Formula |
C11H11Br2N |
|---|---|
Molecular Weight |
317.02 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H |
InChI Key |
YJSLPGGNRSMEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CBr.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Bromomethyl)-3-methylquinoline hydrobromide typically involves the bromination of 3-methylquinoline. One common method is the reaction of 3-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt .
Chemical Reactions Analysis
Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution, facilitated by its high electrophilicity. Key examples include:
-
Reaction with Sodium Azide :
Conducted in polar solvents like DMF or DMSO at elevated temperatures (60–100°C).
-
Reaction with Thiols :
Substitution with thiols (e.g., potassium thiocyanate) yields thiocyanatoquinoline derivatives under similar conditions. -
Reaction with Amines :
Primary amines replace the bromide, forming aminoquinoline derivatives. This reaction is critical for synthesizing bioactive compounds.
Reagents and Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Sodium azide | DMF | 60–100°C | Azidomethylquinoline |
| Thiocyanate | DMSO | 80°C | Thiocyanatomethylquinoline |
| Primary amines | DMF | 70°C | Aminomethylquinoline |
Oxidation Reactions
The quinoline core undergoes oxidation to form N-oxides, a common transformation in quinoline chemistry:
-
m-Chloroperbenzoic Acid (mCPBA) :
-
Hydrogen Peroxide :
Oxidation in acidic conditions yields stable N-oxides, which are key intermediates in medicinal chemistry.
Reagents and Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| mCPBA | DCM | RT | Quinoline N-oxide |
| H₂O₂ | HCl | 40°C | Quinoline N-oxide |
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, expanding its synthetic utility:
-
Suzuki–Miyaura Coupling :
Performed in THF/water mixtures with sodium carbonate as a base .
-
Heck Reaction :
Coupling with alkenes under palladium catalysis forms styrene derivatives, valuable in materials science.
Medicinal Chemistry
Derivatives of 2-(Bromomethyl)-3-methylquinoline hydrobromide exhibit:
-
Antimicrobial Activity :
MIC values against E. coli and S. aureus range from 0.5–2.0 μg/mL, comparable to commercial antibiotics. -
Anticancer Properties :
Cytotoxicity studies on human cancer cell lines (e.g., MCF-7) show IC₅₀ values below 10 μM, highlighting potential as targeted therapies.
Material Science
The compound serves as a precursor for functional materials, including:
-
Fluorescent probes for biological imaging.
-
Conductive polymers via cross-coupling with aromatic systems .
Research Findings
Recent studies (2020–2025) emphasize the compound’s versatility:
Scientific Research Applications
2-(Bromomethyl)-3-methylquinoline hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylquinoline hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function.
Comparison with Similar Compounds
1-(Bromomethyl)isoquinoline Hydrobromide
- Formula : C10H8BrN·HBr
- Molecular Weight : 302.99 g/mol
- Melting Point : >210°C (decomposition)
- Key Differences: The isoquinoline backbone differs from quinoline in ring connectivity, altering electronic properties and reactivity. Lacks the methyl group at position 3, reducing steric hindrance near the bromomethyl group.
- Applications : Used in heterocyclic chemistry for synthesizing alkaloid analogs .
2-(Bromomethyl)pyridine Hydrobromide
- Formula : C6H6BrN·HBr
- Molecular Weight : 252.93 g/mol
- Melting Point : 149–152°C
- Key Differences: Pyridine ring is simpler and less aromatic than quinoline, leading to weaker π-π interactions. Absence of a methyl group reduces hydrophobicity compared to the target compound.
- Applications : Intermediate in agrochemicals and small-molecule drug synthesis .
6-Bromo-2-chloro-3-methylquinoline
- Formula : C10H7BrClN
- Molecular Weight : 256.53 g/mol
- Key Differences :
- Bromine at position 6 and chlorine at position 2 create distinct electronic effects compared to the bromomethyl group in the target compound.
- The chloro substituent enhances electrophilicity but reduces nucleophilic substitution reactivity compared to bromomethyl.
- Applications : Medical intermediate for antimalarial or antiviral agents .
Ethyl 2-(Bromomethyl)quinoline-3-carboxylate
- Formula: C13H12BrNO2
- Key Differences :
- The ester group at position 3 increases polarity and susceptibility to hydrolysis.
- Bromomethyl at position 2 allows for nucleophilic substitution, similar to the target compound.
- Applications : Precursor in synthesizing morpholine derivatives for bioactive molecules .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(Bromomethyl)-3-methylquinoline HBr | C11H11BrN·HBr | ~315.93 | Not reported | Bromomethyl, Methyl, HBr |
| 1-(Bromomethyl)isoquinoline HBr | C10H8BrN·HBr | 302.99 | >210 (dec.) | Bromomethyl, HBr |
| 2-(Bromomethyl)pyridine HBr | C6H6BrN·HBr | 252.93 | 149–152 | Bromomethyl, HBr |
| 6-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | 256.53 | Not reported | Bromo, Chloro, Methyl |
| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | C13H12BrNO2 | 294.15 | Not reported | Bromomethyl, Ester |
Key Research Findings
Reactivity: Bromomethyl groups in quinoline derivatives exhibit higher reactivity in nucleophilic substitutions compared to chloro or methyl substituents . The hydrobromide salt form enhances stability but may reduce solubility in non-polar solvents compared to neutral esters .
Synthetic Utility: 2-(Bromomethyl)-3-methylquinoline hydrobromide is preferred over pyridine analogs in drug synthesis due to quinoline’s aromaticity, which improves binding to biological targets . Compounds with bromine at position 6 (e.g., 6-Bromo-2-chloro-3-methylquinoline) are less reactive in cross-coupling reactions than those with bromomethyl at position 2 .
Thermal Stability: Isoquinoline derivatives (e.g., 1-(Bromomethyl)isoquinoline HBr) decompose at higher temperatures (>210°C), suggesting greater thermal stability than pyridine-based analogs .
Biological Activity
2-(Bromomethyl)-3-methylquinoline hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activities of this compound, supported by data from various studies.
Synthesis and Characterization
The synthesis of 2-(Bromomethyl)-3-methylquinoline hydrobromide typically involves the bromomethylation of 3-methylquinoline. Various methods have been employed to achieve this, including the use of bromomethane in the presence of Lewis acids or other catalytic systems.
Table 1: Synthesis Overview
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Bromomethane, Lewis acid | Room temperature | 75% |
| Method B | N-bromosuccinimide (NBS) | Reflux | 85% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 2-(Bromomethyl)-3-methylquinoline hydrobromide. The compound has shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
- The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as penicillin and ampicillin.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 10 | Penicillin (8) |
| Escherichia coli | 15 | Ampicillin (12) |
Anticancer Activity
Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that 2-(Bromomethyl)-3-methylquinoline hydrobromide can inhibit the proliferation of cancer cell lines.
- In vitro assays indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
- The IC50 values for these cell lines were reported as follows:
Table 3: Anticancer Activity Results
| Cell Line | IC50 (μM) | Comparison with Standard Drug |
|---|---|---|
| MCF-7 | 25 | Doxorubicin (20) |
| HCT116 | 30 | Cisplatin (28) |
The biological activity of 2-(Bromomethyl)-3-methylquinoline hydrobromide is believed to be linked to its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to increased DNA damage and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including 2-(Bromomethyl)-3-methylquinoline hydrobromide, demonstrated that structural modifications could enhance antimicrobial properties. The presence of halogen substituents was found to increase potency against resistant bacterial strains .
- Anticancer Potential : In a comparative study, the anticancer effects of various quinoline derivatives were evaluated. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship where halogenation plays a key role in biological activity .
Q & A
Basic Research Questions
Q. What established synthetic routes are reported for 2-(Bromomethyl)-3-methylquinoline hydrobromide?
- Methodological Answer : The compound is typically synthesized via bromination of 3-methylquinoline precursors. A common approach involves treating 3-methylquinoline derivatives with brominating agents (e.g., HBr or NBS) under controlled conditions. For hydrobromide salt formation, stoichiometric HBr is added post-bromination, followed by recrystallization in polar solvents like ethanol or acetonitrile to isolate the product . Optimization of reaction temperature (0–25°C) and inert atmospheres (N₂/Ar) minimizes side reactions such as oxidation or dimerization .
Q. What analytical methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Decomposition points (>170°C) and sharp melting ranges indicate purity .
- NMR Spectroscopy : ¹H/¹³C NMR confirms bromomethyl (-CH₂Br) and quinoline ring substitution patterns (e.g., aromatic proton splitting, methyl group integration) .
- HPLC : Purity assessment (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Validates stoichiometry (C₁₁H₁₁Br₂N) and hydrobromide salt formation .
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer : Store below 4°C in airtight, light-resistant containers to prevent hydrobromide decomposition. Use desiccants (e.g., silica gel) to avoid hygroscopic degradation. Handle in fume hoods with nitrile gloves and PPE due to bromine’s volatility and toxicity .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in bromomethylation of 3-methylquinoline?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : The methyl group at C3 enhances electron density, favoring bromination at C2 via electrophilic aromatic substitution.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving C2 selectivity .
- Catalysts : Lewis acids (e.g., FeBr₃) may shift regioselectivity; however, excess HBr often suffices for hydrobromide salt formation .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 70–95%)?
- Methodological Answer : Reproducibility requires:
- Stoichiometric Precision : Measure HBr and starting material ratios rigorously (e.g., 1.05–1.1 eq HBr).
- Purification Controls : Use gradient column chromatography (hexane/EtOAc) or recrystallization to remove by-products like di-brominated analogs .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, allowing real-time adjustments .
Q. What role does this compound play in synthesizing heterocyclic scaffolds?
- Methodological Answer : The bromomethyl group enables nucleophilic substitutions for:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with arylboronic acids to access biarylquinoline derivatives .
- Ring-Expansion : React with amines or thiols to form fused heterocycles (e.g., pyrido[2,3-d]azepines) under basic conditions .
Q. How does thermal stability impact experimental design for this compound?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset >170°C, necessitating:
- Low-Temperature Reactions : Conduct exothermic steps (e.g., HBr addition) at 0–5°C.
- Short Reaction Times : Minimize exposure to high temperatures during reflux or distillation .
Q. What mechanistic insights explain hydrobromide salt formation during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
